molecular formula C15H17ClN2O5S B2707082 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034362-91-7

3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2707082
CAS No.: 2034362-91-7
M. Wt: 372.82
InChI Key: ZFYAUFAZVGHRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17ClN2O5S and its molecular weight is 372.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has focused on the synthesis and evaluation of compounds related to oxazolidine-2,4-dione derivatives for their potential anticancer activities. A study highlighted the synthesis of N-substituted indole derivatives, where compounds were tested for their efficacy against human breast cancer cell lines. The study found specific derivatives exhibiting significant inhibition of the topoisomerase-I enzyme, indicating potential as anticancer agents (N. Kumar & Sanjay K. Sharma, 2022).

Antimicrobial Activities

Another research avenue explores the antimicrobial potential of oxazolidine-2,4-dione derivatives. Studies synthesized new compounds that were evaluated against various bacterial and fungal strains. One study demonstrated that certain derivatives showed significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These findings suggest that oxazolidine-2,4-dione derivatives can be potent antimicrobial agents, offering a promising avenue for developing new antibacterial drugs (O. Prakash et al., 2010).

Synthesis and Chemical Properties

The synthesis and functionalization of oxazolidine-2,4-dione and its derivatives have been a significant focus of chemical research. One study detailed the efficient synthesis of 1,2,4-dithiazolidine-3,5-diones, showcasing their utility as amino protecting groups in peptide synthesis. This work underscores the versatility of oxazolidine-2,4-dione derivatives in synthetic organic chemistry, highlighting their potential in creating complex molecular architectures (M. Barany et al., 2005).

Novel Drug Discovery

Oxazolidine-2,4-dione derivatives have also been investigated for their role in novel drug discovery, including the development of new fungicides and antihyperglycemic agents. For instance, famoxadone, an oxazolidinone derivative, has been commercialized as an agricultural fungicide, demonstrating the compound class's potential beyond pharmaceutical applications. This highlights the diversity in the application of oxazolidine-2,4-dione derivatives, extending their utility to areas such as agriculture and pest control (J. A. Sternberg et al., 2001).

Properties

IUPAC Name

3-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5S/c1-10-12(16)3-2-4-13(10)24(21,22)17-7-5-11(6-8-17)18-14(19)9-23-15(18)20/h2-4,11H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYAUFAZVGHRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.